5-Bromoquinolin-6-amine
Overview
Description
5-Bromoquinolin-6-amine is a chemical compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . This compound is characterized by its yellow to brown solid form and is slightly soluble in water but soluble in alcohol, ether, and carbon disulfide . It has a wide range of biological and pharmacological activities, making it a compound of interest in various scientific fields .
Scientific Research Applications
5-Bromoquinolin-6-amine has a wide range of applications in scientific research. In biology and medicine, it has been studied for its pharmacological activities, including its potential as an anti-inflammatory and antimicrobial agent . The compound is also used in industrial applications, such as the production of dyes and pigments .
Safety and Hazards
The safety information available indicates that 5-Bromoquinolin-6-amine is an irritant . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Quinoline, which is structurally related to 5-Bromoquinolin-6-amine, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, it is reasonable to expect that future research may explore the potential applications of this compound in these areas.
Mechanism of Action
Target of Action
It is known that quinoline and its derivatives, which include 5-bromoquinolin-6-amine, have a wide range of biological and pharmacological activities .
Mode of Action
This compound shows both electrophilic and nucleophilic substitution reactions . This means it can donate or accept electrons, allowing it to interact with various biological targets.
Biochemical Pathways
Given its wide range of biological and pharmacological activities, it is likely that it interacts with multiple pathways .
Pharmacokinetics
It is slightly soluble in water and soluble in alcohol, ether, and carbon disulfide . This suggests that it may have good bioavailability, as solubility can influence a drug’s absorption and distribution .
Result of Action
Given its wide range of biological and pharmacological activities, it is likely to have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
The synthesis of 5-Bromoquinolin-6-amine can be achieved through several methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method is the Friedländer quinoline synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration to afford the quinoline structure . Industrial production methods often utilize green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
5-Bromoquinolin-6-amine undergoes various types of chemical reactions, including electrophilic and nucleophilic substitution reactions . Common reagents used in these reactions include sodium azide, primary aryl amines, and 1,3-diketones . The major products formed from these reactions are typically quinoline derivatives, which can be further functionalized for various applications . Additionally, the compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts .
Comparison with Similar Compounds
5-Bromoquinolin-6-amine can be compared with other similar compounds, such as 6-Bromoquinolin-5-amine and other quinoline derivatives . These compounds share a similar quinoline core structure but differ in the position and type of substituents on the quinoline ring . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromoquinolin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLGTLYXJGDCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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